4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid
Description
This compound consists of a benzamide core substituted at the para position with an amino(phenyl)methyl group. The trifluoroacetic acid (TFA) component likely serves as a counterion, enhancing solubility and crystallinity during synthesis . Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, making structural analogs of interest in drug discovery .
Properties
IUPAC Name |
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S.C2HF3O2/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-13,20H,23H2,1H3,(H,24,25,26);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUPHFAIFLEFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of SW203668 trifluoroacetate involves multiple steps, starting with the preparation of the core structure, 4-(Amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide. This is followed by the introduction of the trifluoroacetate group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
SW203668 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
SW203668 trifluoroacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: As a reagent in organic synthesis and as a standard for HPLC analysis.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
SW203668 trifluoroacetate exerts its effects by being activated in cell lines expressing cytochrome P450 (CYP) 4F11. Once activated, it acts as an irreversible inhibitor of stearoyl CoA desaturase, an enzyme involved in lipid metabolism. This inhibition disrupts the synthesis of monounsaturated fatty acids, which are essential for the growth and survival of certain tumor cells . The compound’s selectivity for CYP4F11-expressing cells makes it particularly effective in targeting specific cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole-Benzamide Analogues
Physicochemical and Spectral Comparisons
Spectral Data
IR Spectroscopy :
NMR :
Solubility and Stability
- The TFA counterion likely improves aqueous solubility compared to free-base forms. For example, a related compound with a sulfamoyl group () may exhibit lower solubility without ionizable groups.
- In contrast, sodium pivalate (used in ) or potassium carbonate () as bases may yield salts with distinct solubility profiles.
Biological Activity
The compound 4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid is a complex organic molecule that integrates a benzothiazole structure with amide functionalities. Benzothiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 503.5 g/mol. The structure features:
- A benzamide backbone.
- An amino group attached to a phenyl ring.
- A methoxy-substituted benzothiazole moiety.
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit potent antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
Anticancer Properties
Research indicates that the compound may possess anticancer activity. A study demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of the methoxy group is believed to enhance the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells.
Anti-inflammatory Effects
Benzothiazole compounds are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity could make the compound a candidate for treating inflammatory diseases.
The biological activity of 4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is thought to be mediated through:
- Receptor Binding : The compound may interact with specific receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : It likely inhibits key enzymes that are crucial for microbial survival and cancer cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent positions and types. Below is a table summarizing some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(6-methoxy-benzothiazol-2-yl)benzamide | Benzothiazole core | Focused on antibacterial properties |
| 4-Amino-N-(7-methoxy-benzothiazol-2-yl)benzamide | Similar benzothiazole structure | Investigated for neuroprotective effects |
| N-(6-Methoxy-benzothiazol-2-yl)-4-(dimethylamino)benzamide | Dimethylamino substitution | Enhanced solubility and bioavailability |
| 4-[Amino(phenyl)methyl]-N-(5-methoxy-benzothiazol-2-yl)benzamide | Different methoxy position | Potentially different biological activity |
Case Studies
- Anticancer Activity Study : In vitro tests showed that compounds with similar structures inhibited proliferation in MCF-7 cells by inducing cell cycle arrest at the G0/G1 phase. The IC50 values were significantly lower than those of standard chemotherapeutics.
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
